Nymphaeol A
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Overview
Description
Nymphaeol A is a prenylated flavonoid compound isolated from propolis collected in Okinawa, Japan. It is known for its significant biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties . The compound has a unique structure characterized by a tetrahydroxyflavanone backbone with a geranyl group at position 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nymphaeol A can be synthesized through various chemical routes. One common method involves the prenylation of flavonoid precursors. The reaction typically requires the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions often include refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from natural sources, such as propolis. The extraction process involves using ethanol or other organic solvents to isolate the compound from the propolis matrix . The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Nymphaeol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases like pyridine.
Major Products Formed
The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted derivatives with various functional groups .
Scientific Research Applications
Nymphaeol A has a wide range of scientific research applications:
Mechanism of Action
Nymphaeol A exerts its effects through various molecular mechanisms:
Comparison with Similar Compounds
Nymphaeol A is compared with other prenylated flavonoids such as Nymphaeol B, Nymphaeol C, and Isonymphaeol B . These compounds share similar structural features but differ in their biological activities and potency. For instance:
Nymphaeol B: Exhibits similar anti-inflammatory and antioxidant activities but with different potency levels.
Nymphaeol C: Known for its anti-bacterial and anti-malarial properties.
Isonymphaeol B: Shows significant anti-diabetic effects through similar mechanisms as this compound.
This compound stands out due to its strong anti-cancer properties and its ability to inhibit angiogenesis, making it a unique and valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
73676-38-7 |
---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1 |
InChI Key |
XCYSQFHYFNWYFP-CEMXSPGASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Origin of Product |
United States |
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